molecular formula C13H19N3O4S B13084164 1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine

1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine

Cat. No.: B13084164
M. Wt: 313.37 g/mol
InChI Key: DPCXGGOILRVTFV-UHFFFAOYSA-N
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Description

1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group and an ethanamine moiety

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

1-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]ethanamine

InChI

InChI=1S/C13H19N3O4S/c1-10(14)11-6-8-15(9-7-11)21(19,20)13-5-3-2-4-12(13)16(17)18/h2-5,10-11H,6-9,14H2,1H3

InChI Key

DPCXGGOILRVTFV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the nitrobenzenesulfonyl group: This step involves the sulfonylation of the piperidine ring using reagents such as nitrobenzenesulfonyl chloride under basic conditions.

    Attachment of the ethanamine moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution under mild alkaline conditions. Key observations include:

Reaction Type Reagents/Conditions Products Key Features
AlkylationEthanol, K₂CO₃, alkyl halides (R-X)N-Alkylated derivativesSelective modification at the amine site
AcylationAcetyl chloride, CH₂Cl₂, RTAcetamide derivativesHigh yields (70–85%) with minimal side products

The sulfonamide group remains stable during these reactions due to its electron-withdrawing nature, directing reactivity to the amine.

Deprotection of the Nitrobenzenesulfonyl Group

The 2-nitrobenzenesulfonyl (Nosyl) group serves as a protective group removable under specific conditions:

Deprotection Method Reagents Conditions Efficiency
ThiolysisMercaptoethanol, DBUDCM, RT, 2–4 hrs>90%
Amine CleavagePiperidine/DMF (1:1)50°C, 1 hr85–92%

Deprotection regenerates the free piperidine amine, enabling further functionalization in multi-step syntheses.

Coupling Reactions

The amine participates in coupling reactions to form amides or ureas:

Coupling Partner Catalyst/Reagent Product Class Applications
Carboxylic acidsEDC/HOBt, DMFAmidesDrug candidate intermediates
IsocyanatesTriethylamine, THF, 0°C to RTUreasKinase inhibitor scaffolds

These reactions typically achieve 60–80% yields, with purification via silica chromatography .

Redox Reactions

The amine group can be oxidized or reduced under controlled conditions:

Reaction Reagents Outcome Notes
OxidationH₂O₂, AcOH, 40°CNitroso intermediateRequires strict stoichiometry
ReductionNaBH₄, MeOH, 0°CSecondary alcohol derivativeLimited applicability

Stability and Side Reactions

Critical stability considerations include:

  • Hydrolysis : Susceptible to acidic hydrolysis (pH < 3) at the sulfonamide bond, forming 2-nitrobenzenesulfonic acid and piperidine fragments.

  • Thermal Decomposition : Degrades above 150°C, releasing NOₓ gases due to nitro group instability.

Synthetic Case Study: Antibacterial Hybrid Molecules

Reaction with 4-nitrophenyl isocyanate under urea-forming conditions produced derivatives showing moderate activity against Proteus mirabilis (MIC = 32 µg/mL) .

This compound’s versatility in nucleophilic, deprotection, and coupling reactions makes it valuable for medicinal chemistry and materials science. Further studies should explore its catalytic applications and stability under industrial-scale conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine possess anticancer properties. For instance, studies have demonstrated that sulfonamide derivatives can inhibit tumor growth by interfering with cell proliferation and inducing apoptosis in cancer cells. The specific mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. The presence of the nitro group is known to enhance antibacterial effects, making it a candidate for developing new antibiotics or antimicrobial agents.

Neuropharmacological Effects

Due to its structural similarity to known neuroactive compounds, this compound may exhibit neuropharmacological effects. Preliminary studies suggest it could modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Drug Development

The unique structure of this compound positions it as a lead compound in drug development. Its ability to interact with various biological targets could lead to the synthesis of novel drugs aimed at treating cancer, bacterial infections, or neurological conditions.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Cancer Treatment : A study published in a peer-reviewed journal demonstrated that a related sulfonamide compound significantly reduced tumor size in animal models when administered in conjunction with standard chemotherapy agents.
  • Infection Control : Another case study highlighted the effectiveness of sulfonamide derivatives in treating resistant bacterial strains, showcasing their potential role in addressing antibiotic resistance.
  • Neurological Disorders : Research involving piperidine derivatives indicated promising results in enhancing cognitive function in animal models of Alzheimer's disease, suggesting that further exploration of this compound could yield beneficial outcomes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The ethanamine moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine can be compared with other similar compounds, such as:

    1-(2-Aminoethyl)piperidine: This compound lacks the nitrobenzenesulfonyl group and has different chemical properties and reactivity.

    2-(1-Piperidinyl)ethanamine: Similar in structure but without the nitrobenzenesulfonyl group, leading to different biological activities.

    N-(2-Aminoethyl)piperidine: Another related compound with distinct chemical and biological properties.

Biological Activity

1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine, with the CAS number 1831706-72-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

  • Molecular Formula : C₁₃H₁₉N₃O₄S
  • Molecular Weight : 313.37 g/mol

The nitrobenzenesulfonyl group in this compound is believed to interact with various biological targets, potentially inhibiting enzyme activities. This interaction can lead to a range of biological effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that nitro compounds, including derivatives similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain nitrobenzene derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms involving DNA damage and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Nitro compounds are known for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This suggests that this compound could be explored for its anti-inflammatory potential.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitro compounds against common pathogens. The results indicated that compounds with a nitro group exhibited higher inhibition zones against bacteria like Staphylococcus aureus and Escherichia coli. Specifically, derivatives were tested using the agar disc-diffusion method at concentrations of 1 mM, demonstrating significant activity against P. mirabilis and moderate activity against E. coli .

Synthesis and Evaluation of Biological Activity

In another study focusing on the synthesis of piperidine derivatives, researchers synthesized a series of compounds including those with nitro groups. They assessed their biological activities through various assays, finding that certain modifications enhanced their efficacy against specific targets. The study highlighted the importance of structural variations in enhancing biological activity .

Data Table: Comparison of Biological Activities

Compound NameMolecular FormulaBiological ActivityReference
This compoundC₁₃H₁₉N₃O₄SAntimicrobial, Anti-inflammatory (potential) ,
Nitrobenzene Derivative AC₉H₈N₂O₂Antimicrobial
Piperidine Derivative BC₁₁H₁₅N₂O₂Anticonvulsant

Q & A

Q. What are the optimal synthetic routes for 1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine, and how can purity be maximized?

Methodological Answer:

  • Synthesis Optimization : Start with piperidin-4-yl-ethylamine as the core. React with 2-nitrobenzenesulfonyl chloride under alkaline conditions (e.g., NaHCO₃ or Et₃N) to introduce the sulfonyl group. Monitor reaction progress via TLC or HPLC.
  • Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) to isolate intermediates. Final purification via recrystallization (solvent: ethanol/water) enhances purity (>95% by HPLC).
  • Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (12–24 hrs at 0–25°C) to minimize side products like disulfonated derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : ¹H/¹³C NMR to confirm sulfonamide bond formation (δ ~3.5–4.0 ppm for piperidine protons adjacent to sulfonyl group; δ ~7.5–8.5 ppm for nitrobenzene protons) .
    • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • Computational Modeling : Density Functional Theory (DFT) to predict electronic effects of the nitro group on sulfonamide reactivity (e.g., Hammett σ values) .

Advanced Research Questions

Q. How does the 2-nitrobenzenesulfonyl group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Target Binding Studies :
    • Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT subtypes). The sulfonyl group may form hydrogen bonds with active-site residues (e.g., Asp155 in 5-HT₂A), while the nitro group enhances π-π stacking with aromatic residues .
    • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein on a sensor chip and measuring compound binding in real-time.
  • Functional Assays : cAMP or calcium flux assays in HEK293 cells expressing GPCRs to assess agonism/antagonism .

Q. How can contradictory data in biological assays (e.g., inconsistent IC₅₀ values) be resolved?

Methodological Answer:

  • Orthogonal Validation :
    • Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) with controls for off-target effects (e.g., β-arrestin recruitment vs. G-protein signaling).
    • Use cryo-EM or X-ray crystallography to resolve binding poses and confirm target engagement .
  • Data Normalization : Apply Hill slope corrections for dose-response curves and account for batch-to-batch variability in compound purity .

Q. What strategies mitigate unintended psychoactive effects given structural similarities to controlled piperidine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Modify the nitro group (e.g., replace with methoxy or cyano) to reduce lipophilicity and blood-brain barrier penetration.
    • Introduce polar substituents (e.g., hydroxyl or carboxylate) to limit CNS exposure .
  • In Vivo Screening : Conduct locomotor activity tests in rodent models to quantify psychoactive potential preclinically .

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